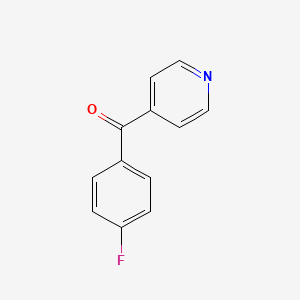

(4-Fluorophenyl)(pyridin-4-yl)methanone

説明

特性

IUPAC Name |

(4-fluorophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRWBYGUMQEFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427471 | |

| Record name | 4-(4-Fluorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41538-36-7 | |

| Record name | 4-(4-Fluorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorobenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Ketone and Heterocyclic Chemistry Research

(4-Fluorophenyl)(pyridin-4-yl)methanone is classified as an aryl-phenylketone. drugbank.com This class of compounds features a carbonyl group bonded to two aryl groups, in this case, a 4-fluorophenyl ring and a pyridin-4-yl ring. The chemistry of ketones is fundamental to organic synthesis, as the carbonyl group is a reactive site for a wide array of chemical transformations. citedrive.comingentaconnect.comresearchgate.net The reactivity of aldehydes and ketones, for instance, is widely exploited in multicomponent reactions to create diverse heterocyclic structures. citedrive.comingentaconnect.comresearchgate.net

The presence of the pyridine (B92270) ring places the compound firmly within the realm of heterocyclic chemistry. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and synthetic chemistry. nih.gov The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a particularly significant "privileged scaffold" in medicinal chemistry. nih.gov Its derivatives are found in numerous natural products, including alkaloids and vitamins, and form the core of many pharmaceutical agents. nih.govresearchgate.net The nitrogen atom in the pyridine ring imparts specific properties, such as the ability to act as a hydrogen bond acceptor and to influence the molecule's solubility and bioavailability. researchgate.net The synthesis of ketones containing nitrogen heterocycles has long been a subject of interest for creating novel compounds with potential biological applications. acs.org

Significance of Fluorinated Organic Compounds and Pyridine Scaffolds in Advanced Materials and Chemical Synthesis

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. youtube.com This practice has become a cornerstone of modern drug discovery, agrochemical development, and materials science. youtube.comnih.gov

Key Properties Conferred by Fluorination:

Enhanced Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which increases the metabolic and thermal stability of fluorinated compounds. youtube.comnih.govnumberanalytics.com

Increased Lipophilicity: Fluorination often increases a molecule's ability to dissolve in fats and non-polar solvents, which can improve its absorption and distribution in biological systems. youtube.comnumberanalytics.com

Altered Bioactivity: The high electronegativity of fluorine can modify the electronic properties of a molecule, potentially enhancing its binding affinity to biological targets like enzymes or receptors. youtube.comresearchgate.net

Pyridine (B92270) scaffolds are equally important in the design of functional molecules. nih.govnih.gov As a polar and ionizable aromatic system, the pyridine ring can improve the solubility and bioavailability of less soluble compounds. researchgate.net This versatility makes pyridine and its derivatives highly sought-after in the pharmaceutical industry for developing new drugs. researchgate.netnih.gov They are also used in the synthesis of agrochemicals and dyes. nih.govresearchgate.net The fusion of a pyridine nucleus with other chemical moieties is a common strategy in the search for novel therapeutic agents. researchgate.net

The combination of a fluorinated ring and a pyridine scaffold in (4-fluorophenyl)(pyridin-4-yl)methanone thus creates a molecule with a desirable profile for further chemical exploration and development.

Overview of Research Trajectories for 4 Fluorophenyl Pyridin 4 Yl Methanone

Established Synthetic Routes for the Ketone Moiety

The central carbonyl group that connects the fluorophenyl and pyridine (B92270) rings is a key structural feature. Its formation is often the focal point of the synthetic strategy.

A common and versatile method for preparing ketones involves a two-step process: the nucleophilic addition of an organometallic reagent to an aldehyde, followed by the oxidation of the resulting secondary alcohol. 182.160.97libretexts.org The most general reaction for aldehydes and ketones is nucleophilic addition, where a nucleophile attacks the electrophilic carbon of the carbonyl group. libretexts.orglibretexts.org

The mechanism begins with the nucleophilic attack on the carbonyl carbon, which causes the carbon to rehybridize from sp² to sp³. libretexts.org This forms a tetrahedral alkoxide intermediate. libretexts.org In the subsequent step, the alkoxide is protonated by an acid source to yield a neutral alcohol. 182.160.97libretexts.org For the synthesis of this compound, this would involve the reaction of 4-fluorobenzaldehyde (B137897) with a pyridin-4-yl organometallic species, or conversely, pyridine-4-carbaldehyde with a 4-fluorophenyl organometallic reagent.

The secondary alcohol generated from the nucleophilic addition is then oxidized to the target ketone. 182.160.97 Various oxidizing agents can be employed for this transformation, with reagents like chromium trioxide (CrO₃) in aqueous acid being a common choice for converting secondary alcohols to ketones. 182.160.97nih.gov The oxidation of aldehydes often proceeds through an intermediate hydrate, formed by the addition of water to the carbonyl group. 182.160.97

| Step | Reaction Type | Reactants (Example Path 1) | Reactants (Example Path 2) | Product |

| 1 | Nucleophilic Addition | 4-Fluorobenzaldehyde + Pyridin-4-yl-magnesium bromide | Pyridine-4-carbaldehyde + 4-Fluorophenyl-magnesium bromide | (4-Fluorophenyl)(pyridin-4-yl)methanol |

| 2 | Oxidation | (4-Fluorophenyl)(pyridin-4-yl)methanol + Oxidizing Agent (e.g., CrO₃) | (4-Fluorophenyl)(pyridin-4-yl)methanol + Oxidizing Agent (e.g., CrO₃) | This compound |

Grignard reagents are powerful carbon nucleophiles widely used for forming new carbon-carbon bonds, making them highly suitable for ketone synthesis. bham.ac.uk The synthesis of this compound can be achieved by reacting a Grignard reagent with a suitable acylating agent.

One prominent route involves the acylation of a Grignard reagent. For example, 4-fluorophenylmagnesium bromide can be reacted with a pyridine-4-carbonyl derivative, such as pyridine-4-carbonyl chloride or a pyridine-4-thioester. The Fukuyama coupling, which uses thioesters and organozinc reagents, is one such method for preparing diaryl ketones. rsc.org A more direct approach is the reaction of the Grignard reagent with an acyl chloride, often mediated by additives to improve selectivity and yield. rsc.org For instance, a protocol might involve the slow addition of an acid chloride solution to a Grignard reagent at low temperatures to prevent the formation of tertiary alcohol byproducts. rsc.org

Another Grignard-based strategy is the reaction with a nitrile. The reaction of 4-fluorophenylmagnesium bromide with pyridine-4-carbonitrile would form an imine intermediate, which upon acidic hydrolysis, yields the desired ketone. This method was employed in the synthesis of a fluorinated ketamine analog, where a fluorobenzonitrile was reacted with a cyclopentyl magnesium bromide Grignard reagent. researchgate.net

| Grignard Precursor | Electrophile | Intermediate | Product |

| 4-Fluorophenylmagnesium bromide | Pyridine-4-carbonyl chloride | - | This compound |

| 4-Fluorophenylmagnesium bromide | Pyridine-4-carbonitrile | Ketonimine salt | This compound |

| Pyridin-4-ylmagnesium bromide | 4-Fluorobenzoyl chloride | - | This compound |

| Pyridin-4-ylmagnesium bromide | 4-Fluorobenzonitrile | Ketonimine salt | This compound |

Recent advances have also demonstrated the copper-catalyzed dearomative addition of Grignard reagents to pyridinium (B92312) salts, which provides a pathway to functionalized dihydropyridines. rug.nlacs.orgacs.org While not a direct synthesis of the target ketone, this methodology highlights the reactivity of Grignard reagents with pyridine systems and could be adapted for related structures.

Strategies for Constructing the Pyridine and Fluorophenyl Moieties

The synthesis of the final molecule relies not only on forming the ketone bridge but also on the availability and construction of the two distinct aromatic rings.

The synthesis of functionalized pyridines is a well-established field. Classic methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-keto ester to form a substituted dihydropyridine, which is subsequently aromatized. fiveable.me Another powerful method is the Kröhnke pyridine synthesis, which uses α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines under mild conditions. wikipedia.org These methods allow for the construction of the pyridine ring with various substituents already in place.

For the fluorophenyl moiety, the introduction of fluorine can be accomplished through several methods. Direct electrophilic fluorination using reagents like Selectfluor® can install a fluorine atom onto a pre-existing phenyl ring. sapub.org Alternatively, the synthesis can start from commercially available fluorinated building blocks, such as 4-fluorobenzaldehyde or 4-fluorobenzonitrile. researchgate.netnih.gov Cross-coupling reactions, such as the Negishi cross-coupling, provide a powerful tool for joining pre-functionalized aryl fragments. nih.gov For instance, a functionalized aryl bromide could be coupled with a suitable organozinc reagent. nih.gov

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign processes. The synthesis of aromatic ketones is an area where green chemistry principles are being actively applied. chemistryviews.orginnoget.com

A key focus is the replacement of traditional volatile organic solvents with greener alternatives. Water is an ideal solvent due to its non-toxic and non-flammable nature. chemistryviews.org Visible-light-induced aerobic C-H oxidation has been developed to produce aromatic ketones in water, using air as the oxidant and a cerium chloride photocatalyst. chemistryviews.org This method is economical and operates under mild, room-temperature conditions. chemistryviews.org Other green solvents, such as γ-valerolactone (GVL) and 1,3-dioxolane-4-ones derived from bio-based precursors like lactic acid, are being explored as replacements for polar aprotic solvents. rsc.org

The development of new catalysts is also central to green synthesis. Polyoxometalate (POM) catalysts are being used for the aerobic oxidation of olefins to selectively produce ketones and aldehydes, fulfilling the requirements of green chemistry by using environmentally benign oxygen donors like O₂. innoget.com Furthermore, efforts are being made to replace toxic carbon monoxide gas in carbonylation reactions with safer, solid CO surrogates, such as those derived from cellulose (B213188) or benzene-1,3,5-triyl triformate (TFBen). researchgate.net These surrogates can be used in palladium-catalyzed carbonylative reactions to construct diaryl ketones. researchgate.net

| Green Chemistry Principle | Application in Diaryl Ketone Synthesis | Example |

| Safer Solvents | Use of water or bio-based solvents instead of hazardous organic solvents. chemistryviews.orgrsc.org | Visible-light-driven aerobic C-H oxidation in water. chemistryviews.org |

| Energy Efficiency | Use of ambient temperature and pressure conditions, often enabled by photocatalysis. chemistryviews.org | Blue light-induced photocatalytic synthesis of aromatic ketones at room temperature. chemistryviews.org |

| Use of Renewable Feedstocks | Employing CO surrogates derived from renewable resources like cellulose. researchgate.net | Cellulose-based CO surrogate used in carbonylative coupling reactions. researchgate.net |

| Catalysis | Development of efficient and recyclable catalysts that use benign oxidants. innoget.com | Polyoxometalate (POM) catalysts for aerobic oxidation reactions. innoget.com |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product, such as C-H functionalization. chemistryviews.org | Direct C-H oxygenation of aryl alkanes to form aromatic ketones. chemistryviews.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectral Analysis and Assignments

While detailed experimental ¹H NMR data for this compound is not widely available in publicly accessible literature, analysis of structurally similar compounds allows for the prediction of the expected spectral features. The ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons on both the 4-fluorophenyl and the pyridin-4-yl rings.

The protons on the pyridine ring, being part of a heteroaromatic system, would typically appear in the downfield region of the spectrum. The protons ortho to the nitrogen atom (H-2' and H-6') are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen, appearing as a doublet. The protons meta to the nitrogen (H-3' and H-5') would appear as another doublet at a slightly upfield position.

For the 4-fluorophenyl ring, the protons would present as two distinct multiplets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the carbonyl group (H-2 and H-6) would appear as a doublet of doublets, influenced by coupling to both the adjacent aromatic protons and the fluorine atom. Similarly, the protons ortho to the fluorine atom (H-3 and H-5) would also appear as a doublet of doublets.

Carbon-13 (¹³C) NMR Spectral Analysis and Assignments

The ¹³C NMR spectrum provides critical information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon (C=O) is the most deshielded and would appear significantly downfield, typically in the range of 190-200 ppm. The carbons of the pyridine ring would show characteristic shifts, with the carbons adjacent to the nitrogen (C-2' and C-6') and the carbon attached to the carbonyl group (C-4') having distinct chemical shifts. The carbons of the 4-fluorophenyl ring would also be clearly resolved. The carbon atom directly bonded to the fluorine atom (C-4) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The other carbons of this ring (C-1, C-2/C-6, and C-3/C-5) would also show smaller couplings to the fluorine atom.

Two-Dimensional NMR Techniques for Structural Elucidation

Although specific 2D NMR studies on this compound are not documented in the available literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. A COSY spectrum would confirm the proton-proton coupling relationships within the aromatic rings. HSQC would correlate each proton signal to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, definitively connecting the 4-fluorophenyl and pyridin-4-yl moieties through the carbonyl bridge.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insights into the functional groups and bonding arrangements within a molecule.

The Infrared (IR) spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. Other key bands would include C-F stretching vibrations for the fluorophenyl group (around 1200-1250 cm⁻¹), C-N stretching vibrations from the pyridine ring, and various C=C and C-H stretching and bending modes characteristic of the aromatic systems.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The monoisotopic mass of this compound (C₁₂H₈FNO) is 201.06 Da.

In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the protonated molecule [M+H]⁺ would be observed with a mass-to-charge ratio (m/z) of approximately 202.07. The molecular ion [M]⁺ would be observed at m/z 201.06.

The fragmentation of the molecular ion would likely proceed via cleavage of the bonds adjacent to the carbonyl group. Key expected fragments would include:

Pyridin-4-ylcarbonyl cation ([C₅H₄NCO]⁺) at m/z 106.

4-Fluorophenylcarbonyl cation ([FC₆H₄CO]⁺) at m/z 123.

Pyridin-4-yl cation ([C₅H₄N]⁺) at m/z 78.

4-Fluorophenyl cation ([FC₆H₄]⁺) at m/z 95.

The relative abundance of these fragments provides evidence for the connectivity of the molecule.

Table 1: Predicted Mass Spectrometry Adducts and Ions

| Adduct/Ion Type | Predicted m/z |

|---|---|

| [M]⁺ | 201.05844 |

| [M+H]⁺ | 202.06627 |

| [M+Na]⁺ | 224.04821 |

Data is based on predicted values. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. This compound contains multiple chromophores, including the phenyl ring, the pyridine ring, and the carbonyl group, which form an extended conjugated system.

The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show absorptions corresponding to π → π* and n → π* transitions. The high-energy π → π* transitions associated with the aromatic rings would likely appear in the shorter wavelength UV region (around 200-280 nm). The lower-energy n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, would be observed at a longer wavelength, likely above 300 nm, and would be of lower intensity. The exact absorption maxima (λmax) and molar absorptivities (ε) are dependent on the solvent used due to solvatochromic effects.

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing Analysis

A comprehensive search for single-crystal X-ray diffraction data for the specific compound this compound did not yield a dedicated crystallographic study. Public databases and scientific literature currently lack a published crystal structure for this exact molecule. Therefore, it is not possible to provide experimentally determined data on its specific molecular geometry, bond parameters, intermolecular interactions, or conformational preferences based on single-crystal XRD.

While crystallographic data for structurally related molecules exist, such as for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol and 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, extrapolating this information would not provide a scientifically accurate representation of the unique crystal structure of this compound. The precise bond lengths, angles, and the specific nature of the crystal packing are unique to each compound and are influenced by factors including the substitution pattern and the electronic properties of the entire molecule.

Determination of Molecular Geometry and Bond Parameters

Experimental data from a single-crystal X-ray diffraction analysis is required to determine the precise bond lengths and angles of this compound. This analysis would provide definitive measurements for the carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-fluorine bonds within the molecule, as well as the bond angles defining the geometry of the phenyl and pyridine rings and the central ketone bridge. Without a published crystal structure, a data table of these parameters cannot be generated.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The analysis of intermolecular interactions, such as hydrogen bonds, π-π stacking, or other non-covalent interactions, is fundamental to understanding the crystal packing of a compound. A single-crystal XRD study would reveal how molecules of this compound arrange themselves in the solid state. This includes identifying potential hydrogen bond acceptors (the pyridine nitrogen and the carbonyl oxygen) and donors (aromatic C-H groups) and measuring the distances and angles of these interactions. This information is currently unavailable.

Dihedral Angle Analysis and Conformational Preferences

Further research involving the synthesis and crystallographic analysis of single crystals of this compound is necessary to provide the data required for a complete and accurate description as outlined.

Computational Chemistry and Theoretical Investigations of 4 Fluorophenyl Pyridin 4 Yl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. nanobioletters.com By approximating the many-electron wavefunction, DFT allows for the calculation of various molecular properties. nanobioletters.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to optimize the molecular geometry and predict electronic characteristics. nih.govmdpi.com This level of theory has proven effective for a wide range of organic molecules, providing a reliable balance between computational cost and accuracy. nih.govnih.gov The geometry optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. acadpubl.eu The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a larger gap implies higher kinetic stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more reactive and prone to electronic transitions. mdpi.comacadpubl.eu

For molecules containing aromatic rings and electron-withdrawing groups, the HOMO is often distributed over the more electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. In the case of (4-Fluorophenyl)(pyridin-4-yl)methanone, the HOMO would likely be centered on the fluorophenyl ring, while the LUMO may be distributed across the pyridine (B92270) ring and the carbonyl group. The energy gap provides insight into the charge transfer possibilities within the molecule.

Below is a table of representative FMO data for a related pyridazinone derivative, illustrating the typical values obtained from DFT calculations. mdpi.com

| Parameter | Energy (eV) |

| EHOMO | -6.58 |

| ELUMO | -2.13 |

| Energy Gap (ΔE) | 4.45 |

This interactive table contains representative data for a similar heterocyclic compound to illustrate the typical values derived from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nanobioletters.comacadpubl.eu The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. mdpi.comresearchgate.net

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms or other electron-poor centers. researchgate.net

Green Regions: These areas represent neutral or near-zero potential and are characteristic of nonpolar regions of the molecule. nanobioletters.com

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, identifying them as primary sites for electrophilic interaction. nih.govmdpi.com Positive potential (blue) would likely be concentrated on the hydrogen atoms of the aromatic rings.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, charge delocalization, and the stabilization effects arising from electron transfer between orbitals. acadpubl.eu This method examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. acadpubl.eu

Key interactions revealed by NBO analysis include:

Intramolecular Hyperconjugation: Electron delocalization from a filled bonding orbital (σ or π) to an adjacent empty anti-bonding orbital (σ* or π*).

Lone Pair Delocalization: Electron transfer from a lone pair (n) on an electronegative atom to an anti-bonding orbital.

In this compound, significant stabilizing interactions would be expected, such as the delocalization of lone pairs from the carbonyl oxygen and pyridine nitrogen into the π* anti-bonding orbitals of the aromatic rings. The analysis of these donor-acceptor interactions provides quantitative insight into the molecule's electronic stability. acadpubl.eu

The following table shows typical NBO interaction energies for a related compound containing a chlorophenyl moiety. acadpubl.eu

| Donor NBO | Acceptor NBO | E(2) (kJ/mol) |

| n(Cl) | π(C-C) | 954.54 |

| π(C-C) | π(C-C) | 87.86 |

This interactive table presents sample data from a related molecule to demonstrate the stabilization energies calculated via NBO analysis.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is used to analyze the electron density topology to characterize chemical bonding and non-covalent interactions. nanobioletters.comnih.gov This method identifies critical points in the electron density, notably Bond Critical Points (BCPs), which exist between two interacting atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs are used to classify the nature of the interaction. nih.gov

Covalent Bonds: Characterized by high electron density and a negative Laplacian (∇²ρ < 0), indicating a concentration of charge along the bond path.

Non-Covalent Interactions (e.g., hydrogen bonds, van der Waals forces): Characterized by low electron density and a positive Laplacian (∇²ρ > 0), indicating charge depletion at the BCP. nanobioletters.comnih.gov

QTAIM, often combined with Reduced Density Gradient (RDG) analysis, can identify and describe weak interactions like hydrogen bonds and van der Waals forces that are crucial for molecular conformation and crystal packing. nanobioletters.com

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and providing insights into its flexibility and stability under different conditions. researchgate.net

By simulating the molecule's movement over a period (typically nanoseconds to microseconds), researchers can:

Sample different conformations: Identify the most stable and frequently occurring shapes of the molecule.

Analyze flexibility: Determine which parts of the molecule are rigid and which are flexible.

Study intermolecular interactions: In a simulated solvent or crystal environment, MD can reveal how the molecule interacts with its surroundings.

For this compound, MD simulations could be used to understand the rotational dynamics around the single bonds connecting the carbonyl group to the two aromatic rings, which would be crucial for understanding its interactions with biological targets. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These theoretical spectra often show good agreement with experimental Fourier-transform infrared (FTIR) and Raman spectra, aiding in the assignment of specific vibrational modes to corresponding functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. ymerdigital.com Comparing calculated shifts with experimental values is a standard method for structure verification.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. nanobioletters.com This analysis helps to understand the electronic transitions occurring within the molecule, such as π → π* or n → π* transitions. researchgate.net

Chemical Reactivity and Mechanistic Studies of 4 Fluorophenyl Pyridin 4 Yl Methanone

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of (4-Fluorophenyl)(pyridin-4-yl)methanone is primarily dictated by the electrophilic character of its carbonyl carbon and the electronic effects of its aromatic substituents. The molecule presents several sites susceptible to chemical attack.

Electrophilic Reactivity: The most significant electrophilic site in this compound is the carbonyl carbon. The electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, creating a partial positive charge on the carbon atom and making it a prime target for nucleophiles. byjus.com The presence of two electron-withdrawing aromatic rings, the 4-fluorophenyl group and the pyridin-4-yl group, further enhances this electrophilicity. The fluorine atom exerts a strong inductive electron-withdrawing effect, while the pyridine (B92270) ring withdraws electron density due to the electronegativity of the nitrogen atom. guidechem.comresearchgate.net This increased electrophilicity makes the carbonyl group highly susceptible to nucleophilic addition reactions. masterorganicchemistry.com Common nucleophiles such as organometallic reagents (e.g., Grignard reagents), hydrides, amines, and alkoxides readily attack the carbonyl carbon. byjus.combyjus.com

Nucleophilic Reactivity: The primary nucleophilic center in the molecule is the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons. This nitrogen can act as a base, accepting a proton, or as a nucleophile, attacking an electrophilic center. Its nucleophilicity, however, is attenuated by the electron-withdrawing effect of the attached benzoyl group.

Electrophilic aromatic substitution on either the 4-fluorophenyl or the pyridine ring is generally disfavored. The 4-fluorobenzoyl group is deactivating, making the fluorophenyl ring less reactive towards electrophiles than benzene (B151609). researchgate.net Similarly, the pyridine ring is inherently electron-deficient and often requires harsh conditions for electrophilic substitution. The nitrogen atom is also prone to coordination with electrophiles or Lewis acids, which further deactivates the ring. libretexts.org

Reaction Pathways and Proposed Mechanisms of Transformation

The transformations of this compound predominantly involve nucleophilic addition to the carbonyl group. The general mechanism for this process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. byjus.comyoutube.com Subsequent protonation of this intermediate during aqueous workup yields the corresponding alcohol. byjus.com

Reaction with Grignard Reagents: A classic transformation is the Grignard reaction, where an organomagnesium halide (R-MgX) serves as the nucleophile. wikipedia.org The reaction with this compound proceeds via a proposed six-membered ring transition state. wikipedia.org The carbon atom of the Grignard reagent, acting as a carbanion, attacks the carbonyl carbon. leah4sci.com The magnesium halide portion coordinates with the carbonyl oxygen. This leads to a tetrahedral intermediate which, upon acidic workup, is protonated to form a tertiary alcohol. byjus.com

Proposed Mechanism for Grignard Reaction:

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon of the ketone. The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.

Protonation: An acidic workup (e.g., with H₃O⁺) protonates the alkoxide to yield the final tertiary alcohol product. leah4sci.com

Reduction with Hydride Reagents: Reduction of the carbonyl group to a secondary alcohol can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. youtube.com

Proposed Mechanism for Hydride Reduction:

Hydride Attack: A hydride ion from the reducing agent attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Protonation: Subsequent workup with a proton source (e.g., water or dilute acid) neutralizes the alkoxide to give the secondary alcohol, (4-fluorophenyl)(pyridin-4-yl)methanol. youtube.com

Influence of Substituents on Reaction Kinetics and Selectivity

The rate and selectivity of reactions involving this compound can be significantly altered by the presence of different substituents on its aromatic rings. The electronic nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—influences the reactivity of the molecule. The Hammett equation provides a quantitative means to correlate reaction rates with substituent effects. libretexts.org

The equation is given by: log(k/k₀) = σρ Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, which stabilize a positive charge. viu.ca

A study on the fragmentation of substituted benzophenones in a mass spectrometer via α-cleavage provides insight into how substituents affect bond stability. nih.gov The competition between the formation of a benzoyl cation ([C₆H₅CO]⁺) and a substituted benzoyl cation ([YC₆H₄CO]⁺) was analyzed. The logarithm of the ratio of the ion abundances was plotted against the Hammett substituent constant σ, yielding a linear relationship with a reaction constant (ρ) of 1.08. nih.gov This positive ρ value indicates that electron-donating groups (negative σ values) on the Y-substituted phenyl ring stabilize the formation of the substituted benzoyl cation, making the unsubstituted benzoyl cation relatively more abundant. Conversely, electron-withdrawing groups (positive σ values) destabilize the substituted benzoyl cation, leading to a lower abundance relative to the unsubstituted benzoyl cation.

| Substituent (Y) | σ Value | log([C₆H₅CO]⁺ / [YC₆H₄CO]⁺) |

|---|---|---|

| 4-OCH₃ | -0.27 | -0.25 |

| 4-CH₃ | -0.17 | -0.15 |

| H | 0.00 | 0.00 |

| 4-F | 0.06 | 0.15 |

| 4-Cl | 0.23 | 0.30 |

| 3-Cl | 0.37 | 0.45 |

| 4-CN | 0.66 | 0.70 |

| 3-NO₂ | 0.71 | 0.80 |

| 4-NO₂ | 0.78 | 0.85 |

Data adapted from a study on the dissociation of ionized substituted benzophenones. nih.gov

In the context of this compound, the 4-fluoro substituent (σ = +0.06) and the 4-pyridyl group both act as electron-withdrawing entities, increasing the reactivity of the carbonyl group toward nucleophiles compared to unsubstituted benzophenone (B1666685).

Catalytic Transformations Involving this compound

This compound can serve as a substrate in various catalytic transformations, which can selectively modify either the carbonyl group or the aromatic rings.

Catalytic Hydrogenation/Transfer Hydrogenation: The pyridine ring and the carbonyl group are both susceptible to catalytic hydrogenation. Selective reduction is a key challenge. A study on the metal-free transfer hydrogenation of phenyl(pyridin-3-yl)methanone derivatives using HMPA (hexamethylphosphoric triamide) as a catalyst and trichlorosilane (B8805176) as the reducing agent demonstrated the reduction of the pyridine ring to a piperidine (B6355638) ring while leaving the carbonyl group intact. mdpi.com This method was effective for a range of substituted derivatives.

| Substrate | Product | Yield (%) |

|---|---|---|

| (4-Fluorophenyl)(pyridin-3-yl)methanone | (4-Fluorophenyl)(piperidin-3-yl)methanone | 80 |

| Phenyl(pyridin-3-yl)methanone | Phenyl(piperidin-3-yl)methanone | 96 |

| (4-Chlorophenyl)(pyridin-3-yl)methanone | (4-Chlorophenyl)(piperidin-3-yl)methanone | 91 |

| p-Tolyl(pyridin-3-yl)methanone | p-Tolyl(piperidin-3-yl)methanone | 85 |

Data from a study on HMPA-catalyzed transfer hydrogenation of 3-carbonyl pyridines. mdpi.com

Although this study focused on the 3-pyridyl isomer, the methodology suggests that this compound could likely undergo a similar selective reduction of its pyridine ring under these or analogous catalytic conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic rings of this compound could potentially be functionalized through palladium-catalyzed cross-coupling reactions. While the C-F bond is generally robust, the C-H bonds on both rings and potentially a C-N bond in the pyridine ring could be targets for functionalization. For instance, methods for the direct arylation of 4-pyridylmethyl ethers have been developed using palladium catalysts, indicating the feasibility of functionalizing positions adjacent to the pyridine nitrogen. nih.gov Such strategies could be adapted to introduce new carbon-carbon or carbon-heteroatom bonds onto the pyridine ring of the title compound, further expanding its synthetic utility.

Derivatization Strategies and Synthetic Transformations of the 4 Fluorophenyl Pyridin 4 Yl Methanone Scaffold

Modification of the Pyridine (B92270) Ring System

The pyridine ring within the (4-fluorophenyl)(pyridin-4-yl)methanone structure offers a platform for advanced synthetic modifications, primarily through C-H activation and the construction of fused heterocyclic systems.

Functionalization via C-H Activation

Transition-metal catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds. In molecules containing a directing group, such as the pyridine nitrogen in the target scaffold, this strategy allows for highly regioselective reactions. The nitrogen atom can coordinate to a metal catalyst, typically palladium, directing the activation to the ortho C-H bonds of an adjacent aryl ring.

While specific examples detailing the C-H activation of the phenyl ring in 4-benzoylpyridine (B1666322) derivatives are not extensively documented, the principle is well-established with related structures like 2-phenylpyridine (B120327) and benzo[h]quinoline. mdpi.com The general mechanism involves the formation of a cyclometallated intermediate, often a palladacycle, which can then react with various coupling partners. nih.govnih.gov For this compound, the pyridine nitrogen would direct the palladium catalyst to activate the C-H bonds at the ortho positions (C2' and C6') of the 4-fluorophenyl ring.

This directed activation facilitates the introduction of a wide range of functional groups, including acetoxy, chloro, and aryl groups. nih.govresearchgate.net The process typically involves an oxidant to facilitate the catalytic cycle. The choice of catalyst, oxidant, and reaction conditions can influence the efficiency and outcome of the functionalization. nih.gov

Table 1: General Conditions for Pyridine-Directed C-H Functionalization

| Catalyst Precursor | Oxidant | Functional Group Introduced | Reference |

|---|---|---|---|

| Pd(OAc)₂ | PhI(OAc)₂ | Acetoxy (-OAc) | nih.govnih.gov |

| PdCl₂ | N-chlorosuccinimide (NCS) | Chloro (-Cl) | nih.gov |

Heterocyclic Annulation Reactions

Annulation reactions provide a route to construct new rings fused to an existing molecular scaffold. Catalytic annulation reactions, in particular, enable the efficient assembly of complex cyclic and heterocyclic frameworks with high atom economy. mdpi.com These reactions can be used to build upon the this compound core.

Strategies like [4+2] and [4+1] cycloadditions are common. rsc.orgresearchgate.netrsc.org In a potential [4+2] hetero-Diels-Alder reaction, the pyridine ring or a derivative could act as the azadiene component, reacting with a dienophile to form a new six-membered ring. For instance, pyridinone derivatives, which can be accessed from pyridines, are known to undergo cycloaddition reactions to generate bicyclic systems. rsc.orgresearchgate.net These reactions expand the core structure, leading to more complex polycyclic aromatic systems.

Derivatization of the Fluorophenyl Moiety

The 4-fluorophenyl group is generally less reactive towards substitution than the pyridine ring. The fluorine atom and the deactivating effect of the carbonyl group make electrophilic aromatic substitution challenging. However, the fluorine atom can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

For an SNAr reaction to occur, the aromatic ring typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carbonyl group is in the para position, which does provide the necessary activation. Therefore, nucleophilic displacement of the fluoride (B91410) can be achieved with various nucleophiles under suitable conditions. This strategy allows for the introduction of oxygen, nitrogen, or sulfur-based functional groups, significantly altering the electronic and physical properties of the molecule. The reactivity in such substitutions generally follows the order F > Cl > Br > I for the leaving group. nih.gov

Transformations at the Carbonyl Group

The ketone functional group is a key site for synthetic transformations, allowing for reduction to an alcohol or conversion into other functional groups like oximes.

Reduction Reactions

The carbonyl group of this compound can be selectively reduced to a secondary alcohol, yielding (4-fluorophenyl)(pyridin-4-yl)methanol. This transformation is typically achieved through catalytic hydrogenation or the use of chemical reducing agents.

Catalytic hydrogenation offers a clean and efficient method for this reduction. Various heterogeneous catalysts, including those based on platinum, palladium, and rhodium, are effective for the hydrogenation of both the carbonyl group and the pyridine ring. researchgate.netrsc.orgasianpubs.org The chemoselectivity of the reaction—reduction of the ketone versus the pyridine ring—can be controlled by the choice of catalyst and reaction conditions such as temperature, pressure, and solvent. For instance, rhodium on carbon (Rh/C) has shown high activity for the hydrogenation of the pyridine ring, while other catalysts might favor the reduction of the carbonyl group. researchgate.netrsc.org Microbial reduction has also been employed for the stereoselective reduction of similar ketones to produce chiral alcohols. nih.gov

The synthesis of the corresponding alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol, has been achieved by reducing the parent ketone with a chemical reducing agent, demonstrating the viability of this approach for related structures. google.comnih.gov

Table 2: Catalysts for Hydrogenation of Aryl Pyridyl Ketones and Related Structures

| Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Rhodium on Carbon (Rh/C) | 4-Arylpyridine | 4-Arylpiperidine | researchgate.net |

| Palladium on Carbon (Pd/C) | 4-Phenylpyridine | 4-Phenylpiperidine | d-nb.info |

| Platinum(IV) oxide (PtO₂) | Substituted Pyridines | Substituted Piperidines | asianpubs.org |

Oxime Formation and Further Reactivity

The carbonyl group readily reacts with hydroxylamine (B1172632) or its salts to form the corresponding oxime, this compound oxime. This reaction is a standard transformation for ketones and provides a versatile intermediate for further synthesis. researchgate.net

Oximes are chemically rich functional groups. The oxime hydroxyl group can be further derivatized, for instance, by reaction with isocyanates to form oxime carbamates or with acyl chlorides to produce O-acyloximes. researchgate.net The oxime functionality itself can participate in various rearrangements, such as the Beckmann rearrangement, or can be reduced to the corresponding amine. The synthesis of oxime derivatives from related structures like (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) has been reported, highlighting the accessibility of this class of compounds. nanobioletters.com

Synthesis of Polycyclic and Spirocyclic Derivatives

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecular architectures, including polycyclic and spirocyclic systems. These derivatization strategies are crucial for exploring new chemical space and developing compounds with rigid, three-dimensional conformations, which can be advantageous for modulating biological targets. The transformations typically involve intramolecular cyclization reactions or multi-component reactions that construct new rings fused to or centered on the original diarylmethanone core.

Synthesis of Fused-Ring Polycyclic Systems

One prominent strategy to generate polycyclic derivatives from this compound involves leveraging the reactivity of the pyridine nucleus to construct fused heterocyclic systems such as indolizines. The synthesis of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives illustrates this approach. researchgate.netijpsdronline.com The process begins with the formation of a pyridinium (B92312) salt, which is then converted into a pyridinium ylide. This ylide acts as a 1,3-dipole in a cycloaddition reaction, followed by cyclization and aromatization steps to yield the indolizine (B1195054) core. The (4-fluorobenzoyl) moiety remains as a key substituent on the newly formed polycyclic framework. researchgate.netijpsdronline.com

The general pathway involves the reaction of a pyridine derivative with an α-halo carbonyl compound to form a pyridinium salt. Subsequent treatment with a base generates the pyridinium ylide, which undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne or alkene, leading to the formation of the fused indolizine ring system. Further modifications can be made to introduce additional heterocyclic rings, such as the 1,3,4-oxadiazole (B1194373) moiety, creating a more complex, multi-fused polycyclic structure. researchgate.netijpsdronline.com

| Entry | Reactant(s) | Reagents/Conditions | Product Type | Ref. |

| 1 | 3-(4-fluorobenzoyl)indolizine-1-carboxylic acid, Substituted benzohydrazide | T3P, TEA, CH₂Cl₂; then Triflic anhydride, Pyridine | Fused Indolizine-Oxadiazole System | researchgate.net |

This table is interactive and searchable.

Synthesis of Spirocyclic Systems

The construction of spirocyclic derivatives from a diarylmethanone core like this compound can be achieved through a double intramolecular electrophilic substitution reaction under strong acidic conditions. nih.gov This synthetic route involves the protonation of the carbonyl oxygen by a strong acid, such as methanesulfonic acid. This enhances the electrophilicity of the central carbonyl carbon, transforming it into a potent electrophilic center. nih.gov

This highly electrophilic species can then be attacked by the electron-rich aromatic rings—the 4-fluorophenyl group and the pyridine ring—in a stepwise or concerted manner. The cyclization onto both rings results in the formation of a new five-membered ring and the creation of a central spiro atom, which is the original carbonyl carbon. This transformation effectively converts the flexible diarylmethanone scaffold into a rigid, three-dimensional spirocyclic structure. The feasibility and yield of such reactions depend on the reactivity of the aromatic rings and the stability of the intermediates formed during the cyclization process. nih.gov

| Entry | Substrate | Reagent/Conditions | Product Type | Mechanism | Ref. |

| 1 | Bis-arylmethanone (General) | Methanesulfonic acid, stir overnight | Spiro Derivative | Double intramolecular aromatic electrophilic substitution | nih.gov |

This table is interactive and searchable.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Fluorophenyl Pyridin 4 Yl Methanone

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Mixture Analysis

Chromatographic techniques are fundamental in the analytical laboratory for separating components of a mixture and determining the purity of a substance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods for the analysis of organic compounds like (4-Fluorophenyl)(pyridin-4-yl)methanone.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is typically the most suitable approach. In this mode, a nonpolar stationary phase (e.g., C18 or C8 bonded silica) is used with a polar mobile phase.

A typical HPLC method for the analysis of this compound would involve a gradient elution to ensure the separation of the main compound from any potential impurities, which may have a wide range of polarities. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic modifier concentration to elute more nonpolar compounds. Detection is commonly performed using a UV detector, as the aromatic rings and the carbonyl group in the molecule are strong chromophores, likely exhibiting maximum absorbance in the UV region (around 254 nm).

The purity of a sample is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram. For accurate quantification, a calibration curve is constructed using certified reference standards of this compound at various concentrations.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a relatively high boiling point, a high-temperature GC method would be necessary. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one coated with a phenyl-substituted polysiloxane, would be appropriate to separate the target compound from related impurities.

The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through the column. The oven temperature is typically programmed to ramp up during the analysis to facilitate the elution of compounds with different boiling points. A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds in GC due to its high sensitivity and wide linear range. Similar to HPLC, purity is assessed by area percentage, and quantification is achieved through calibration with standards.

| Parameter | Typical HPLC Conditions | Typical GC Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and Water (with buffer) | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) | Flame Ionization Detector (FID) |

| Temperature | Ambient or controlled column oven (e.g., 30-40 °C) | Temperature programmed oven (e.g., 150-300 °C) |

| Injection Volume | 10-20 µL | 1 µL (split or splitless) |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a much higher degree of confidence in the identification of compounds. Mass Spectrometry (MS) is the most powerful detector when coupled with chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the comprehensive analysis of this compound, especially for the identification of unknown impurities and degradation products. An Electrospray Ionization (ESI) source is commonly used to ionize the compound as it elutes from the HPLC column. The protonated molecule [M+H]+ would be expected in the positive ion mode.

The mass spectrometer can be operated in full scan mode to obtain the mass-to-charge ratio (m/z) of all eluting compounds, or in selected ion monitoring (SIM) mode for targeted quantification of the main compound and known impurities, which offers higher sensitivity. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the ions, allowing for the determination of the elemental composition and unambiguous identification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds. The sample is separated by GC as described previously, and the eluting compounds are then introduced into the ion source of a mass spectrometer, typically an Electron Ionization (EI) source. EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound and can be compared to spectral libraries (like the NIST library) for confident identification.

The mass spectrum of this compound would be expected to show a molecular ion peak, as well as characteristic fragment ions corresponding to the fluorophenyl and pyridyl moieties. GC-MS is not only used for identification but also for quantification, especially for trace-level impurities.

| Technique | Ionization Method | Key Information Obtained |

| LC-MS | Electrospray Ionization (ESI) | Molecular weight, structural information from fragmentation (MS/MS) |

| GC-MS | Electron Ionization (EI) | Molecular weight, characteristic fragmentation pattern for library matching |

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For a neutral molecule like this compound, a modification of CE called Micellar Electrokinetic Chromatography (MEKC) is the most appropriate application. wikipedia.orgijpsonline.comnih.gov

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration, leading to the formation of micelles. wikipedia.org These micelles act as a pseudo-stationary phase. The separation of neutral analytes is based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. wikipedia.org

For the analysis of this compound, a fused-silica capillary would be used, and the background electrolyte would typically consist of a buffer (e.g., phosphate or borate) at a slightly alkaline pH to ensure a stable electroosmotic flow. The addition of an organic modifier, such as methanol or acetonitrile, to the buffer can be used to alter the partitioning of the analyte and optimize the separation. nih.gov Detection can be achieved using a UV-Vis detector, similar to HPLC. MEKC offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. ijpsonline.com

| Parameter | Typical MEKC Conditions |

| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte | Borate or phosphate buffer with SDS (above CMC) |

| pH | 8-9 |

| Applied Voltage | 15-25 kV |

| Detection | UV-Vis (e.g., at 254 nm) |

Advanced Titrimetric and Gravimetric Methods

While modern instrumental techniques are dominant, classical methods like titrimetry and gravimetry can still offer valuable, cost-effective, and accurate means for the characterization and quantification of pure substances.

Advanced Titrimetric Methods:

Due to the presence of the basic pyridine (B92270) nitrogen atom, this compound can be quantified by a non-aqueous acid-base titration. brainkart.combyjus.com Water can act as a weak base and would compete with the weakly basic pyridine moiety, making an aqueous titration difficult. byjus.com Therefore, a non-aqueous solvent system is employed.

A common approach involves dissolving a precisely weighed amount of the sample in a suitable non-aqueous solvent, such as glacial acetic acid, which can enhance the basicity of the pyridine nitrogen. brainkart.comsips.org.in The solution is then titrated with a standardized solution of a strong acid in a non-aqueous solvent, typically perchloric acid in glacial acetic acid. chemeurope.com The endpoint of the titration can be determined potentiometrically using a pH meter with a suitable electrode system or visually using an appropriate indicator like crystal violet, which exhibits a color change from violet (basic) to yellowish-green (acidic) in this medium. sips.org.in

Another potential titrimetric approach could focus on the fluorine content. This would involve the combustion of the organic compound in an oxygen flask to convert the organically bound fluorine into fluoride (B91410) ions. nih.govrsc.org The resulting fluoride ions can then be titrated with a standardized solution of thorium nitrate (B79036) using a suitable indicator. rsc.orgdtic.mil

Advanced Gravimetric Methods:

Gravimetric analysis, which relies on the measurement of mass, is a highly accurate and precise primary analytical method. For this compound, a gravimetric determination would likely involve its conversion to a stable, insoluble precipitate with a well-defined chemical composition. 9afi.comnahrainuniv.edu.iqfiveable.me

A potential, though less common, gravimetric method could involve the derivatization of the ketone functional group. For instance, the compound could be reacted with a reagent like 2,4-dinitrophenylhydrazine (B122626) to form a highly insoluble 2,4-dinitrophenylhydrazone derivative. This precipitate can then be carefully filtered, washed to remove any impurities, dried to a constant weight, and weighed. From the mass of the precipitate and its known molar mass, the mass and purity of the original this compound can be calculated. The success of this method hinges on the reaction going to completion and the precipitate being pure and having a known, stable stoichiometry. ebsco.com

Another possibility for gravimetric analysis could be based on the nitrogen content of the pyridine ring. The Kjeldahl method, a classic technique for nitrogen determination, involves the digestion of the organic compound with concentrated sulfuric acid to convert the nitrogen into ammonium sulfate. ck12.orgmsesupplies.comcytivalifesciences.com The resulting ammonia (B1221849) is then distilled and collected in a standard acid solution, and the amount of nitrogen can be determined by titration, which is a titrimetric finish to a gravimetric sample preparation. msesupplies.comcytivalifesciences.com

| Method | Principle | Reagents |

| Non-aqueous Titration | Acid-base neutralization of the pyridine nitrogen | Glacial acetic acid (solvent), Perchloric acid in acetic acid (titrant) |

| Fluorine Titration | Combustion followed by titration of fluoride ions | Oxygen (combustion), Thorium nitrate (titrant) |

| Gravimetric (Precipitation) | Formation of an insoluble derivative | 2,4-Dinitrophenylhydrazine |

| Gravimetric (Nitrogen) | Digestion to ammonium sulfate, followed by distillation and titration | Concentrated sulfuric acid, Sodium hydroxide, Standard acid |

Research Trends and Patent Landscape for 4 Fluorophenyl Pyridin 4 Yl Methanone

Bibliometric Analysis of Academic Literature

Key research themes revolve around the synthesis of derivatives with potential biological activities. For instance, studies have explored the creation of indolizine (B1195054) derivatives incorporating the (4-fluorobenzoyl) moiety for evaluation as anticancer and antimicrobial agents. researchgate.netresearchgate.net Other research has focused on pyrazoline derivatives for their potential anticonvulsant and nonlinear optical (NLO) properties. ijper.orgnih.gov These studies indicate a strong academic interest in leveraging the structural features of (4-Fluorophenyl)(pyridin-4-yl)methanone for drug discovery and materials science.

Geographically, research contributions are distributed globally, with significant work emerging from institutions in India, as evidenced by studies on indolizine and pyrazoline derivatives. researchgate.netresearchgate.netijper.org Computational studies, often employing Density Functional Theory (DFT), are a common feature of the recent literature, suggesting a trend towards integrating theoretical calculations with experimental synthesis to predict and understand the properties of new derivatives. nanobioletters.comnanobioletters.comnih.gov

| Primary Research Area | Key Applications Explored | Prominent Research Locations (based on cited literature) | Common Methodologies |

|---|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial, Anticonvulsant Agents | India | Multi-step organic synthesis, Spectroscopic characterization (NMR, IR, Mass Spec), In-vitro biological assays |

| Materials Science | Nonlinear Optical (NLO) Materials | - | Computational studies (DFT), Molecular docking |

| Organic Synthesis | Intermediate for heterocyclic compounds (indolizines, pyrazolines) | - | Coupling reactions, Cyclization reactions |

Patent Activity and Intellectual Property Landscape

The patent landscape for this compound and its closely related derivatives is primarily dominated by the pharmaceutical and chemical industries. The compound is frequently cited as a key intermediate or a structural component in patents for a wide range of therapeutic agents and new chemical entities.

An analysis of patent literature reveals that major pharmaceutical corporations, such as F. Hoffmann-La Roche AG, have patented compounds where the broader 4-phenyl-pyridine scaffold is central to the invention. google.comgoogle.com These patents often cover large families of compounds and are directed towards the treatment of a variety of diseases, including cancer, inflammatory conditions, and central nervous system disorders. google.comgoogle.com The core structure's versatility allows for the generation of diverse chemical libraries for screening against various biological targets.

The application areas are broad, with a significant number of patents focusing on kinase inhibitors for oncology, neurokinin 1 (NK-1) receptor antagonists for pain and depression, and agents for treating inflammatory diseases. google.comgoogle.com This highlights the perceived value of the fluorophenyl-pyridinyl-methanone core in interacting with key biological targets. The timeline of these patents indicates sustained interest over the past two decades in exploring the chemical space around this scaffold for therapeutic purposes.

| Patent Assignee/Applicant (Example) | Therapeutic/Application Area | Patent Focus | Representative Patent (Example) |

|---|---|---|---|

| F. Hoffmann-La Roche AG | Oncology, CNS Disorders, Inflammatory Diseases | Heteroaryl pyridone and aza-pyridone compounds, 4-phenyl-pyridine derivatives | US8716274B2, US6297375B1 |

| Genentech Inc. | Oncology | Heteroaryl pyridone compounds for cancer treatment | US8716274B2 |

| - | Cancer Treatment | 4-pyridinone compounds | WO2009094417A1 |

Emerging Research Directions and Future Perspectives in Organic and Materials Chemistry

The future research trajectory for this compound in organic and materials chemistry is pointing towards more sophisticated and specialized applications. Its role as a versatile intermediate continues to be a central theme, with emerging research focusing on the development of complex molecular architectures and functional materials.

In organic synthesis, the focus is shifting from simple derivatives to the construction of elaborate, multi-functionalized heterocyclic systems. The synthesis of novel indolizine and pyrazoline derivatives demonstrates a move towards creating molecules with enhanced biological specificity and potency. researchgate.netijper.org The incorporation of the (4-fluorophenyl) moiety is often strategic, as fluorine substitution can modulate physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug development. The use of this compound as a precursor for antipsychotic medications like Iloperidone further underscores its importance in pharmaceutical synthesis. innospk.com

In materials chemistry, there is a growing interest in the electronic and optical properties of derivatives containing the this compound core. Research into pyrazoline derivatives for nonlinear optical (NLO) applications is a promising avenue. nih.gov The electron-withdrawing nature of the fluorophenyl group and the electron-donating/accepting capabilities of the pyridine (B92270) ring can be fine-tuned through further substitution to create materials with significant hyperpolarizability, making them candidates for applications in photonics and optical devices. nih.govnih.gov Future research will likely explore the incorporation of this scaffold into polymers and other macromolecules to create advanced materials with tailored thermal, mechanical, and electronic properties. The use of computational methods, such as DFT, to predict these properties will continue to be an integral part of this research, enabling a more rational design of new materials. nanobioletters.comnanobioletters.com

Q & A

Q. Validating hydrogen-bonding networks in crystal structures: A step-by-step approach.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。